(1-Amino-2,2-dimethylpropyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Amino-2,2-dimethylpropyl)phosphonic acid is an organophosphorus compound with the molecular formula C5H14NO3P. It is characterized by the presence of an amino group and a phosphonic acid group attached to a 2,2-dimethylpropyl backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-2,2-dimethylpropyl)phosphonic acid typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylpropylamine with phosphorous acid or its derivatives. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(1-Amino-2,2-dimethylpropyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphinic acid or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a wide range of amino-substituted compounds .
Scientific Research Applications
(1-Amino-2,2-dimethylpropyl)phosphonic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of (1-Amino-2,2-dimethylpropyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and phosphonic acid groups play a crucial role in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(1-Amino-2,2-dimethylpropyl)phosphinic acid: Similar in structure but with a phosphinic acid group instead of a phosphonic acid group.
Phosphonic acid derivatives: Compounds with similar phosphonic acid groups but different alkyl or aryl substituents.
Uniqueness
(1-Amino-2,2-dimethylpropyl)phosphonic acid is unique due to its specific combination of an amino group and a phosphonic acid group attached to a 2,2-dimethylpropyl backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C5H14NO3P |
---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
(1-amino-2,2-dimethylpropyl)phosphonic acid |
InChI |
InChI=1S/C5H14NO3P/c1-5(2,3)4(6)10(7,8)9/h4H,6H2,1-3H3,(H2,7,8,9) |
InChI Key |
OZTDKZBAEQVCEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(N)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.